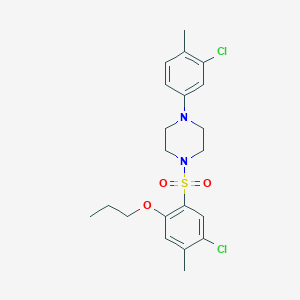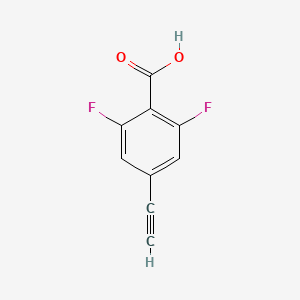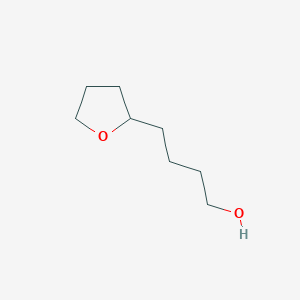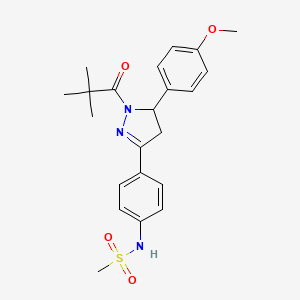
3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid, also known as MDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPA is a derivative of safrole, a natural organic compound found in various plants, and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid and its related compounds have been synthesized and studied for their anti-inflammatory properties. Vazquez et al. (1997) reported on the synthesis of racemic and enantiomeric forms of this compound, highlighting its significant anti-inflammatory activity, comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).
Structural Investigation
The compound has been a subject of structural investigation through methods like X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Venkatesan et al. (2016) conducted a comprehensive structural analysis, revealing insights into the molecular interactions and stability of the compound (Venkatesan et al., 2016).
Chemical Synthesis and Applications
In chemical synthesis, the compound and its derivatives have been utilized in various reactions. For instance, Besson et al. (1993) explored the lithiation of benzodioxins, a process relevant to the synthesis of this compound (Besson et al., 1993).
Crystal Structure Analysis
Crystal structure analysis has been an important area of research for this compound. Yang et al. (2006) described the molecular arrangement in (E)-4-methoxycinnamic acid, which is structurally similar to the compound , providing valuable insights into its molecular geometry and interactions (Yang et al., 2006).
Biocatalysis and Chiral Synthesis
The compound's enantiomers are valuable in the synthesis of therapeutic agents. Mishra et al. (2016) discussed the use of an indole-3-acetamide hydrolase from Alcaligenes faecalis for the efficient preparation of these enantiomers, highlighting its application in enantiospecific synthesis of drugs (Mishra et al., 2016).
Properties
IUPAC Name |
(E)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-9-6-8(2-3-11(13)14)7-10-12(9)17-5-4-16-10/h2-3,6-7H,4-5H2,1H3,(H,13,14)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMVJLTCPHMLR-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)


![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)







